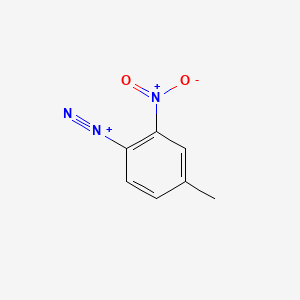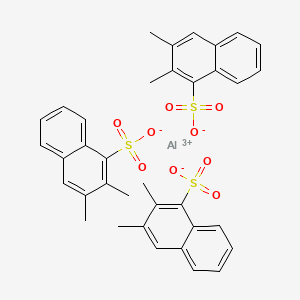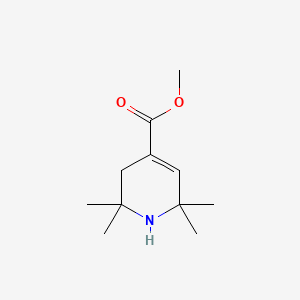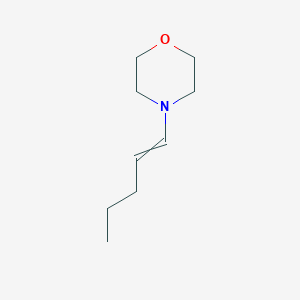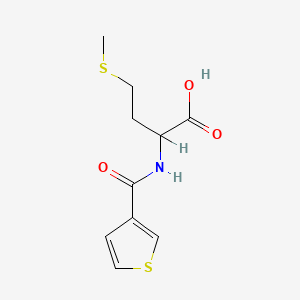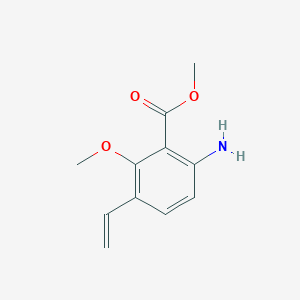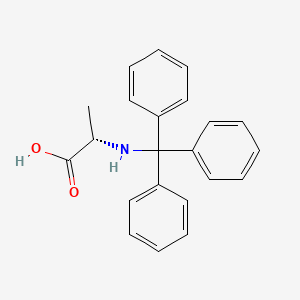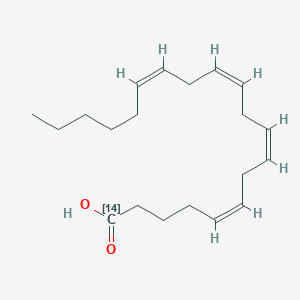![molecular formula C31H21Cl2N11Na4O14S4 B13790671 tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate CAS No. 71033-05-1](/img/structure/B13790671.png)
tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the triazine and naphthalene derivatives. The triazine derivative is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines . The naphthalene derivative is prepared through diazotization and subsequent coupling reactions with sulfonated aromatic compounds .
Industrial Production Methods
Industrial production typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful control of temperature, pH, and reaction time to optimize the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine and naphthalene derivatives.
Aplicaciones Científicas De Investigación
The compound has diverse applications in scientific research, including:
Chemistry: Used as a dye in analytical chemistry for detecting various ions and molecules.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in textile and paper industries for dyeing purposes.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as proteins and nucleic acids. The azo groups can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. The sulfonate groups enhance the solubility of the compound in aqueous environments, facilitating its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrasodium 5-[[3-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]benzoyl]amino]-3-[(2,5-disulphonatophenyl)azo]-4-hydroxynaphthalene-2,7-disulphonate
- 2,4,6-Tri-substituted-1,3,5-Triazines
Uniqueness
The uniqueness of tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate lies in its combination of triazine and naphthalene structures, which confer unique chemical and physical properties. Its high solubility, stability, and intense coloration make it particularly valuable in industrial applications.
Propiedades
Número CAS |
71033-05-1 |
|---|---|
Fórmula molecular |
C31H21Cl2N11Na4O14S4 |
Peso molecular |
1062.7 g/mol |
Nombre IUPAC |
tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C31H25Cl2N11O14S4.4Na/c1-13(2)58-31-40-27(33)39-30(42-31)35-18-11-15(7-8-21(18)61(52,53)54)34-28-37-26(32)38-29(41-28)36-19-12-16(59(46,47)48)9-14-10-22(62(55,56)57)24(25(45)23(14)19)44-43-17-5-3-4-6-20(17)60(49,50)51;;;;/h3-13,45H,1-2H3,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,35,39,40,42)(H2,34,36,37,38,41);;;;/q;4*+1/p-4 |
Clave InChI |
VGOGLQIGOHIOLO-UHFFFAOYSA-J |
SMILES canónico |
CC(C)OC1=NC(=NC(=N1)NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C(=C5O)N=NC6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)

